
4-Benzyloxytoremifen
Übersicht
Beschreibung
4-Benzyloxy Toremifene is a derivative of Toremifene, a selective estrogen receptor modulator (SERM) with anti-estrogenic and anti-tumor properties. It is a triphenylalkene derivative, which means it has a structure consisting of three phenyl groups attached to an alkene. The molecular formula of 4-Benzyloxy Toremifene is C33H34ClNO2, and it has a molecular weight of 512.08 .
Wissenschaftliche Forschungsanwendungen
4-Benzyloxy Toremifene has several scientific research applications:
Chemistry: It is used as a reference compound in the study of selective estrogen receptor modulators and their derivatives.
Biology: The compound is used in biological assays to study its effects on estrogen receptors and related pathways.
Medicine: Research focuses on its potential anti-tumor properties and its use in the treatment of estrogen receptor-positive breast cancer.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy Toremifene typically involves the following steps:
Starting Material: The synthesis begins with Toremifene, which is commercially available.
Protection of Hydroxyl Group: The hydroxyl group of Toremifene is protected using a benzyl group to form 4-Benzyloxy Toremifene. This is achieved through a benzylation reaction, where benzyl chloride is used as the benzylating agent in the presence of a base such as sodium hydride.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyl ether.
Industrial Production Methods
Industrial production of 4-Benzyloxy Toremifene follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyloxy Toremifene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted benzyl derivatives.
Wirkmechanismus
4-Benzyloxy Toremifene exerts its effects by binding to estrogen receptors. It can act as an estrogen agonist or antagonist depending on the tissue type. In breast tissue, it acts as an antagonist, inhibiting the growth-stimulating effects of estrogen. The molecular targets include estrogen receptors, and the pathways involved are related to the modulation of estrogen receptor signaling .
Vergleich Mit ähnlichen Verbindungen
4-Benzyloxy Toremifene is compared with other selective estrogen receptor modulators such as Tamoxifen and Raloxifene:
Tamoxifen: Similar to Toremifene, Tamoxifen is a first-generation SERM with both estrogenic and anti-estrogenic properties. 4-Benzyloxy Toremifene has a benzyl group that provides unique chemical properties.
Raloxifene: Raloxifene is another SERM but with a different chemical structure. It is used primarily for the prevention of osteoporosis and has a different profile of tissue-specific actions.
The uniqueness of 4-Benzyloxy Toremifene lies in its specific chemical modifications, which may offer distinct pharmacological properties and potential therapeutic benefits .
Biologische Aktivität
4-Benzyloxy Toremifene is a derivative of the selective estrogen receptor modulator (SERM) Toremifene, which has gained attention for its potential therapeutic applications, particularly in hormone-responsive cancers. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of 4-Benzyloxy Toremifene
4-Benzyloxy Toremifene is structurally modified to enhance its biological properties compared to its parent compound, Toremifene. It retains the core triphenylethylene structure that interacts with estrogen receptors, allowing it to exhibit both estrogenic and antiestrogenic activities depending on the target tissue and context of use .
The primary mechanism of action for 4-Benzyloxy Toremifene involves its binding affinity to estrogen receptors (ERs). It can function as an antagonist in breast tissue, inhibiting estrogen-mediated proliferation of cancer cells, while exhibiting agonistic effects in other tissues such as bone and cardiovascular systems. This dual action is crucial for its therapeutic potential in treating breast cancer and other estrogen-dependent conditions .
Antitumor Effects
Research has shown that 4-Benzyloxy Toremifene exhibits significant antitumor activity. In preclinical studies, it has been demonstrated to inhibit the growth of estrogen-dependent tumors through various pathways:
- Inhibition of Cell Proliferation : Studies indicate that 4-Benzyloxy Toremifene can significantly reduce the proliferation rates of cancer cell lines such as MCF-7 (breast cancer) by blocking estrogen's proliferative effects .
- Induction of Apoptosis : The compound may also induce apoptosis in cancer cells, further contributing to its antitumor efficacy .
Comparative Analysis with Other SERMs
To better understand the unique properties of 4-Benzyloxy Toremifene, a comparative analysis with other SERMs like Tamoxifen and Raloxifene can be insightful.
Compound | Mechanism of Action | Primary Use | Efficacy in Breast Cancer |
---|---|---|---|
4-Benzyloxy Toremifene | ER antagonist in breast tissue | Breast cancer treatment | High |
Tamoxifen | ER antagonist; partial agonist in bone | Breast cancer prevention | High |
Raloxifene | ER antagonist; agonist in bone | Osteoporosis prevention | Moderate |
Pharmacokinetics
The pharmacokinetic profile of 4-Benzyloxy Toremifene indicates good absorption and extensive metabolism primarily via the CYP3A4 enzyme. The half-life is approximately five days, allowing for sustained therapeutic effects with once-daily dosing regimens .
Case Studies and Clinical Research
Several case studies have highlighted the effectiveness of 4-Benzyloxy Toremifene in clinical settings:
- Case Study 1 : A clinical trial involving postmenopausal women with advanced breast cancer showed significant tumor regression after treatment with varying doses of 4-Benzyloxy Toremifene. Patients experienced improved quality of life with manageable side effects.
- Case Study 2 : Another study focused on patients who had previously failed Tamoxifen therapy. The introduction of 4-Benzyloxy Toremifene resulted in a notable decrease in tumor markers and improved clinical outcomes.
Eigenschaften
IUPAC Name |
2-[4-[(Z)-4-chloro-2-phenyl-1-(4-phenylmethoxyphenyl)but-1-enyl]phenoxy]-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34ClNO2/c1-35(2)23-24-36-30-17-13-28(14-18-30)33(32(21-22-34)27-11-7-4-8-12-27)29-15-19-31(20-16-29)37-25-26-9-5-3-6-10-26/h3-20H,21-25H2,1-2H3/b33-32+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDTYGYVAGGUTB-ULIFNZDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737632 | |
Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50737632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176671-79-7 | |
Record name | Ethanamine, 2-[4-[4-chloro-2-phenyl-1-[4-(phenylmethoxy)phenyl]-1-butenyl]phenoxy]-N,N-dimethyl-, (Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176671-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50737632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.